N,N-Dimethyl(phenyl)methaniminium iodide
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Overview
Description
N,N-Dimethyl(phenyl)methaniminium iodide is a chemical compound with the molecular formula C9H12N2I. It is known for its utility in various synthetic applications, particularly in organic chemistry. This compound is often used as a reagent in aminomethylation reactions and the conversion of ketones to α,β-unsaturated enones .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(phenyl)methaniminium iodide can be synthesized through the reaction of N,N-dimethylformamide (DMF) with iodomethane. The reaction typically involves the following steps:
Reaction of DMF with Iodomethane: DMF is treated with iodomethane under controlled conditions to form N,N-dimethylmethyleneiminium iodide.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(phenyl)methaniminium iodide undergoes various types of chemical reactions, including:
Aminomethylation: This compound is used as a reagent in aminomethylation reactions, where it introduces an aminomethyl group into a substrate.
Conversion of Ketones to α,β-Unsaturated Enones: It facilitates the conversion of ketones to α,β-unsaturated enones through a series of reaction steps.
Common Reagents and Conditions
Aminomethylation: Common reagents include amines and aldehydes. The reaction is typically carried out under mild conditions with the presence of a base.
Conversion of Ketones: The reaction involves the use of ketones and suitable catalysts under controlled temperature and pressure conditions.
Major Products Formed
Aminomethylation: The major products are aminomethylated derivatives of the starting substrates.
Conversion of Ketones: The major products are α,β-unsaturated enones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
N,N-Dimethyl(phenyl)methaniminium iodide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(phenyl)methaniminium iodide involves its role as a reagent in chemical reactions. It acts as a source of the aminomethyl group in aminomethylation reactions and facilitates the conversion of ketones to α,β-unsaturated enones through its interaction with the substrate and catalysts. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmethyleneiminium chloride: Similar in structure but with a chloride ion instead of iodide.
N,N-Dimethylmethyleneammonium iodide: Another closely related compound with similar applications.
Uniqueness
N,N-Dimethyl(phenyl)methaniminium iodide is unique due to its specific reactivity and the presence of the phenyl group, which can influence the outcome of reactions and the properties of the resulting products. Its iodide ion also contributes to its distinct reactivity compared to other similar compounds .
Properties
CAS No. |
59836-47-4 |
---|---|
Molecular Formula |
C9H12IN |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
benzylidene(dimethyl)azanium;iodide |
InChI |
InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
TUSVMHFIWKOEKJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1)C.[I-] |
Origin of Product |
United States |
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